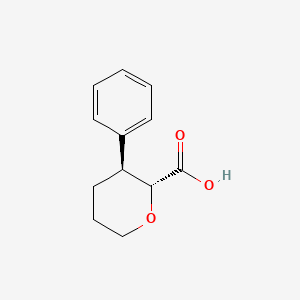

![molecular formula C12H20Cl2N6 B2916592 N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride CAS No. 1803587-98-5](/img/structure/B2916592.png)

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

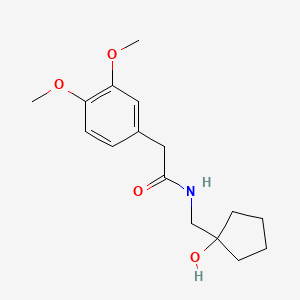

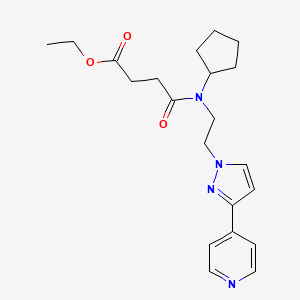

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists . They are known to act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . This motif is an integral part of a variety of drugs available in clinical therapy including antifungal, anxiolytic, anticonvulsant, and hypnotic agents .

Synthesis Analysis

The synthesis of 1,2,4-triazoles often involves the heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles with various bifunctional compounds under different experimental settings .Molecular Structure Analysis

1,2,4-Triazole has a molecular formula of C2H3N3 and may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazoles can vary widely depending on the specific substituents present on the triazole ring. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary widely depending on the specific substituents present on the triazole ring. For instance, the presence of a lipophilic substituent at position 6 and of the primary 8-amino group can lead to an increased affinity for certain receptors .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

The core structure of this compound, featuring a [1,2,4]triazolo[4,3-a]pyrazine scaffold, is of significant interest in the field of drug discovery. Such scaffolds are known for their stability and ability to interact with various biological targets . This compound could serve as a lead structure for the development of new therapeutic agents due to its potential to act as a bioisostere for purines, which are fundamental components of DNA and RNA. Its analogs have been explored for their antibacterial, antifungal, antiviral, and anticancer activities .

Cancer Research

Compounds with the [1,2,4]triazolo[4,3-a]pyrazine moiety have shown promise as novel CDK2 inhibitors, which are crucial in cancer treatment as they target tumor cells selectively . The compound could be synthesized and tested for its cytotoxic activities against various cancer cell lines, potentially offering a new pathway for cancer therapy.

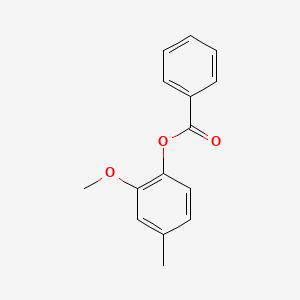

Antibacterial and Antifungal Applications

Derivatives of triazolopyrazine have been synthesized and evaluated for their antibacterial activity. Given the structural similarity, N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride could be investigated for its efficacy against bacterial and fungal strains, contributing to the search for new antimicrobial agents .

Supramolecular Chemistry

The triazolopyrazine core is known for its ability to engage in hydrogen bonding and π-π interactions, making it a candidate for the design of supramolecular assemblies. These properties can be harnessed in the creation of novel materials with specific functionalities, such as sensors or catalysts .

Wirkmechanismus

Zukünftige Richtungen

Future research on 1,2,4-triazoles is likely to continue to focus on the synthesis of novel derivatives with improved pharmacological profiles. For instance, researchers have synthesized phenylpiperazine derivatives of 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids, which showed excellent activity against all tested pathogens .

Eigenschaften

IUPAC Name |

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6.2ClH/c1-9-16-17-11-10(14-6-7-18(9)11)15-12(8-13)4-2-3-5-12;;/h6-7H,2-5,8,13H2,1H3,(H,14,15);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSSNIADENHDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2NC3(CCCC3)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)

![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)

![N-isopropyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2916520.png)

![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2916530.png)